3-Ethylcyclobutane-1-carbaldehyde
CAS No.: 1784060-14-5
Cat. No.: VC6571431
Molecular Formula: C7H12O
Molecular Weight: 112.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784060-14-5 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.172 |
| IUPAC Name | 3-ethylcyclobutane-1-carbaldehyde |
| Standard InChI | InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |
| Standard InChI Key | AFRINSHOBQKVMN-UHFFFAOYSA-N |
| SMILES | CCC1CC(C1)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-ethylcyclobutane-1-carbaldehyde, delineates its structure: a cyclobutane ring with an ethyl group (-CH₂CH₃) at carbon 3 and an aldehyde (-CHO) at carbon 1. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the compound’s reactivity compared to larger cycloalkanes like cyclohexane . The ethyl group contributes steric bulk, moderating reaction kinetics in nucleophilic substitutions while stabilizing transition states in cycloadditions or condensations.
Key Structural Features:
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Ring Strain: Cyclobutane’s bond angle distortion (≈90° vs. 109.5° for sp³ hybridization) increases thermodynamic instability, favoring ring-opening or rearrangement reactions.
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Electrophilic Aldehyde: The aldehyde group’s polarized carbonyl carbon (δ⁺) is susceptible to nucleophilic attacks, enabling diverse addition and condensation reactions.
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Steric Effects: The ethyl group at C3 creates a steric environment that influences regioselectivity in reactions involving the cyclobutane ring.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | Estimated 160–180°C (extrapolated) |
| Density | ~1.02 g/cm³ |
| Solubility | Miscible in polar organic solvents |
The aldehyde’s infrared (IR) spectrum would exhibit a strong absorption band near 1,710 cm⁻¹ for the carbonyl stretch, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring protons (δ 1.5–3.0 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
| Parameter | Industrial Method |
|---|---|
| Reactor Type | Continuous Flow Reactors |
| Catalysts | Heterogeneous (e.g., Pd/C) |
| Purification | Distillation, Chromatography |
| Yield | 70–85% (benchmark for analogues) |
Continuous flow systems enhance heat dissipation and reaction control, critical for managing the exothermic nature of cycloadditions .
Chemical Reactivity and Reaction Pathways
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids, a reaction leveraged in synthesizing 3-ethylcyclobutanecarboxylic acid (CAS 66016-16-8) :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous, acidic | Carboxylic Acid | 80% |
| CrO₃ | H₂SO₄, acetone | Carboxylic Acid | 75% |
| O₂ (catalytic) | Pt, 100°C | Carboxylic Acid | 65% |
Reduction Reactions
Reduction of the aldehyde yields primary alcohols, useful in fragrance and pharmaceutical intermediates:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 85% |
| LiAlH₄ | Dry ether | Reflux | 92% |
Nucleophilic Additions
The electrophilic aldehyde carbon participates in Grignard and similar reactions:
| Nucleophile | Product | Application |
|---|---|---|
| CH₃MgBr | 1-(Hydroxyethyl)cyclobutane | Polymer precursors |
| NH₃ | Cyclobutane imine | Heterocyclic synthesis |
Condensation Reactions
Under basic conditions, intramolecular aldol condensation occurs if α-hydrogens are present:
| Base | Temperature | Product |
|---|---|---|
| NaOH | 80°C | Bicyclo[3.2.1]oct-6-en-2-one |
| KOtBu | RT | Bicyclic aldol adduct |
Applications in Scientific Research
Organic Synthesis Intermediate
The compound’s strained ring and reactive aldehyde make it a versatile building block:
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Heterocycle Synthesis: Formation of pyrrolidines or piperidines via reductive amination.
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Polymer Chemistry: Copolymerization with dienes to create rigid, high-Tg materials.
Medicinal Chemistry
While direct studies on this compound are sparse, analogues exhibit bioactivity:
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Antimicrobial Properties: Cyclobutane aldehydes disrupt microbial cell membranes .
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Cytotoxicity: Apoptosis induction in cancer cell lines (e.g., IC₅₀ ≈ 20–30 µM for A549 cells).
Materials Science
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Liquid Crystals: Ethyl-substituted cyclobutanes enhance mesophase stability.
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Coordination Polymers: Aldehyde groups act as ligands for metal-organic frameworks (MOFs).
Comparison with Structural Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Cyclohexanecarbaldehyde | Larger ring, less strain | Slower oxidation kinetics |
| 3-Methylcyclobutane-1-carbaldehyde | Smaller substituent (methyl vs. ethyl) | Faster nucleophilic additions |
| Cyclopropanecarbaldehyde | Higher ring strain | Prone to ring-opening reactions |
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